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Abstract
WD repeat-containing protein 5 (WDR5) has emerged as a critical transcriptional co-activator,

playing a central role in the regulation of gene expression through its function as a core

component of several histone methyltransferase complexes. This guide provides a

comprehensive overview of the function of WDR5, with a particular focus on its role within the

Mixed Lineage Leukemia (MLL) and SET1 complexes, which are responsible for the

methylation of histone H3 at lysine 4 (H3K4). Dysregulation of WDR5 activity is increasingly

implicated in a variety of human diseases, most notably cancer, making it a compelling target

for therapeutic intervention. This document details the molecular mechanisms of WDR5-

mediated transcriptional activation, presents quantitative data on its key interactions, and

provides detailed protocols for essential experimental techniques used to investigate its

function. Furthermore, signaling pathways and experimental workflows are visually represented

to facilitate a deeper understanding of the complex regulatory networks involving WDR5.

Introduction: The Role of WDR5 in Transcriptional
Regulation
WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure

formed by WD40 repeats.[1] This structure serves as a scaffold for the assembly of multi-

protein complexes that regulate chromatin structure and gene expression.[1] The most well-
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characterized function of WDR5 is its role as an essential component of the MLL/SET1 family

of histone methyltransferase complexes.[2][3] These complexes catalyze the mono-, di-, and

tri-methylation of H3K4, epigenetic marks predominantly associated with active gene

transcription.[2][4]

WDR5 acts as a crucial adaptor protein, bridging the interaction between the catalytic subunit

of the MLL/SET1 complexes and the histone H3 tail.[5][6] This interaction is fundamental for

the proper enzymatic activity of the complex and the subsequent deposition of H3K4

methylation marks at target gene promoters and enhancers.[5] Beyond its role in histone

methylation, WDR5 has been shown to interact with a variety of other proteins, including

transcription factors such as c-Myc, further highlighting its multifaceted role as a transcriptional

co-activator.[2]

The aberrant function of WDR5 has been linked to the pathogenesis of numerous cancers,

including acute myeloid leukemia (AML), glioblastoma, and breast cancer, where it contributes

to the maintenance of a cancer stem cell state and the expression of oncogenic gene

programs.[7][8] This has spurred the development of small molecule inhibitors targeting the

WDR5 interaction interfaces as a promising therapeutic strategy.[8][9]

Quantitative Data: WDR5 Binding Affinities
The function of WDR5 as a scaffold and co-activator is intrinsically linked to its binding affinities

for various interacting partners. The following tables summarize key quantitative data from the

literature.

Table 1: Binding Affinities of WDR5 with Histone H3 Peptides
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Interacting Partner Modification
Dissociation
Constant (Kd)

Method

Histone H3 (1-14) Unmodified 3.3 ± 0.2 µM
Surface Plasmon

Resonance

Histone H3 (1-14) K4me1 8.7 ± 0.3 µM
Surface Plasmon

Resonance

Histone H3 (1-14) K4me2 1.02 ± 0.05 µM
Surface Plasmon

Resonance

Histone H3 (1-14) K4me3 7.8 ± 0.2 µM
Surface Plasmon

Resonance

Histone H3 Unmodified 8.71 ± 0.94 µM
Isothermal Titration

Calorimetry

Histone H3 Q5ser 4.02 ± 0.39 µM
Isothermal Titration

Calorimetry

Histone H3 K4me3 8.22 ± 0.54 µM
Isothermal Titration

Calorimetry

Data compiled from references[4][10].

Table 2: Binding Affinities of WDR5 with MLL Peptides and Small Molecule Inhibitors
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Interacting Partner
Dissociation Constant (Kd)
/ Inhibition Constant (Ki) /
IC50

Method

MLL1 peptide (WIN motif) 0.12 µM (Kd) Fluorescence Polarization

MLL1 peptide (Ac-ARA-NH2) 120 nM (Ki) Fluorescence Polarization

MLL1 peptide (Ac-ART-NH2) 20 nM (Ki) Fluorescence Polarization

OICR-9429 93 ± 28 nM (KD) Not Specified

OICR-9429 24 nM (KD) Biacore

OICR-9429 52 nM (KD)
Isothermal Titration

Calorimetry

OICR-9429 64 ± 4 nM (Kdisp) Peptide Displacement Assay

MM-401 < 1 nM (Ki) Not Specified

MM-401
0.9 nM (IC50 for WDR5-MLL1

interaction)
Not Specified

MM-401
0.32 µM (IC50 for MLL1

activity)
Not Specified

Data compiled from references[3][7][9][11][12][13].

Signaling and Functional Pathways
The role of WDR5 as a transcriptional co-activator is best understood in the context of the

multi-protein complexes it helps to assemble and the downstream effects on gene expression.
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Caption: WDR5 in the MLL/SET1 complex.
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This diagram illustrates the central role of WDR5 in the MLL/SET1 histone methyltransferase

complex. WDR5 acts as a scaffold, interacting with the catalytic subunit (e.g., MLL1) via its

WIN (WDR5-Interacting) motif and also presenting the N-terminal tail of histone H3 to the

complex.[6] This coordinated assembly is essential for the catalytic activity of MLL1, leading to

the trimethylation of H3K4 (H3K4me3), a hallmark of transcriptionally active chromatin, which in

turn promotes the expression of target genes.[2]

Key Experimental Protocols
Investigating the function of WDR5 requires a combination of molecular and cellular biology

techniques. The following sections provide detailed protocols for three key experimental

approaches.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of WDR5 and its

associated histone modifications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 17 Tech Support

https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b360732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells/Tissues

1. Cross-linking with Formaldehyde

2. Cell Lysis & Chromatin Shearing (Sonication)

3. Immunoprecipitation with WDR5 Antibody

4. Washing to Remove Non-specific Binding

5. Elution & Reverse Cross-linking

6. DNA Purification

7. Library Preparation & High-Throughput Sequencing

8. Data Analysis (Peak Calling, Motif Analysis)

Genome-wide WDR5 Binding Sites
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Caption: Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow.
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Protocol:

Cell Cross-linking:

Harvest cultured cells (approximately 1-5 x 107 cells per IP).

Resuspend cells in 10 ml of fresh culture medium.

Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10

minutes with gentle rotation to cross-link proteins to DNA.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubate for 5 minutes at room temperature.

Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Shearing:

Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA,

1% SDS, plus protease inhibitors).

Incubate on ice for 10 minutes.

Sonicate the lysate to shear chromatin to an average fragment size of 200-600 bp.

Optimization of sonication conditions is critical.

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.

Immunoprecipitation:

Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM

NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

Incubate the pre-cleared chromatin with a ChIP-grade anti-WDR5 antibody overnight at

4°C with rotation.
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Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to

capture the antibody-chromatin complexes.

Washing and Elution:

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash

buffer, and TE buffer to remove non-specifically bound proteins and DNA.

Elute the chromatin from the beads using a freshly prepared elution buffer (e.g., 1% SDS,

0.1 M NaHCO3).

Reverse Cross-linking and DNA Purification:

Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for at least

6 hours to reverse the cross-links.

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

Library Preparation and Sequencing:

Quantify the purified DNA.

Prepare a sequencing library according to the manufacturer's instructions (e.g., Illumina).

Perform high-throughput sequencing.

Data Analysis:

Align sequenced reads to the reference genome.

Perform peak calling to identify regions of WDR5 enrichment.

Conduct downstream analyses such as motif discovery and gene ontology analysis.

(Protocol adapted from references[14][15][16][17][18])
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Co-immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with WDR5 in vivo.

Cell Lysate

1. Pre-clearing with Control IgG & Beads

2. Incubation with Anti-WDR5 Antibody

3. Capture with Protein A/G Beads

4. Washing to Remove Non-specific Binders

5. Elution of Protein Complexes

6. Analysis by Western Blot or Mass Spectrometry

Identification of WDR5 Interacting Proteins
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Caption: Co-immunoprecipitation (Co-IP) Workflow.

Protocol:

Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1

mM EDTA, 1% NP-40, plus protease and phosphatase inhibitors).

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge to pellet cell debris and collect the supernatant.

Pre-clearing:

Add control IgG (of the same species as the primary antibody) and Protein A/G magnetic

beads to the cell lysate.

Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation:

Add the anti-WDR5 antibody to the pre-cleared lysate and incubate overnight at 4°C with

gentle rotation.

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune

complexes.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with ice-cold lysis buffer.

Elution:
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Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample

buffer and boiling for 5-10 minutes.

Alternatively, for mass spectrometry analysis, elute with a low pH buffer (e.g., 0.1 M

glycine, pH 2.5) and neutralize immediately.

Analysis:

Separate the eluted proteins by SDS-PAGE.

For Western blot analysis, transfer the proteins to a membrane and probe with antibodies

against suspected interacting proteins.

For identification of novel interactors, subject the eluate to mass spectrometry analysis.

(Protocol adapted from references[1][6][19][20][21])

In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and the role of WDR5 in this

process.
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Reaction Components

1. Incubate Recombinant MLL Complex, Histone Substrate & [3H]-SAM

2. Stop Reaction

3. Detect [3H] Incorporation

4. Quantify Methyltransferase Activity

Measure of HMT Activity

Click to download full resolution via product page

Caption: In Vitro Histone Methyltransferase (HMT) Assay Workflow.

Protocol:

Reaction Setup:

Prepare a reaction mixture containing:

Recombinant MLL complex (including MLL catalytic domain, WDR5, RBBP5, and

ASH2L).

Histone substrate (e.g., recombinant histone H3 or H3 peptides).
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Radioactive S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.

HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

Incubation:

Initiate the reaction by adding the enzyme complex to the reaction mixture.

Incubate at 30°C for a defined period (e.g., 60 minutes).

Reaction Termination and Detection:

Filter Paper Assay:

Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.

Wash the filter paper multiple times with sodium carbonate buffer to remove

unincorporated [3H]-SAM.

Measure the radioactivity retained on the filter paper using a scintillation counter.

SDS-PAGE and Autoradiography:

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

Separate the reaction products by SDS-PAGE.

Treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film to

visualize the methylated histones.

Data Analysis:

Quantify the amount of [3H]-methyl group incorporation to determine the HMT activity.

Compare the activity of the complete MLL complex with that of a complex lacking WDR5

to assess its role in enzymatic function.

(Protocol adapted from references[5][8][22][23][24])
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Conclusion and Future Directions
WDR5 is a bona fide transcriptional co-activator with a well-established role in H3K4

methylation and gene activation. Its involvement in a multitude of cellular processes and its

dysregulation in diseases such as cancer have positioned it as a significant target for

therapeutic development. The experimental protocols and quantitative data presented in this

guide provide a robust framework for researchers and drug development professionals to

further explore the multifaceted functions of WDR5.

Future research will likely focus on elucidating the broader WDR5 interactome and its context-

dependent functions in different cellular environments. The development of more potent and

specific WDR5 inhibitors will be crucial for translating our understanding of WDR5 biology into

effective clinical therapies. A deeper comprehension of the signaling pathways governed by

WDR5 will undoubtedly unveil new avenues for therapeutic intervention in a range of human

diseases.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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